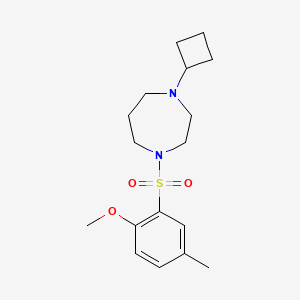

1-Cyclobutyl-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclobutyl-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane, also known as CBDM, is a synthetic compound that belongs to the diazepane family. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Multicomponent Reaction Synthesis

A study describes a method involving a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution, demonstrating an efficient approach to synthesize diazepane systems. This method yields 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones under different cyclization conditions, showcasing the versatility of this approach for generating complex molecular structures (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).

Catalytic Synthesis and Ligand Design

Another area of application is the development of novel catalytic processes and ligand design for facilitating complex chemical transformations. For example, the synthesis of spiropyran derivatives using a novel nanostructured heterogeneous catalyst demonstrates the potential for advanced material design and synthesis. This catalyst, based on a 1,4-diaza-bicyclo[2.2.2]octane ring bonded to silica, showcases the utility of such compounds in promoting efficient, green chemistry approaches (Moosavi-Zare, Zolfigol, Noroozizadeh, Salehi-Moratab, & Zarei, 2016).

Cycloaddition Reactions

The compound also finds application in cycloaddition reactions, where its derivatives serve as key intermediates for the synthesis of biologically active molecules. A study on the multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines highlights the formation of air-stable azomethine ylides, leading to biologically active compounds through a catalytic process (Lee, Han, Shin, & Yoo, 2014).

Novel Synthetic Routes

Research also explores novel synthetic routes for creating diverse chemical entities, including the synthesis of carboxylated 1,4-disubstituted 1,2,3-triazoles using a methoxycarbonyl-substituted vinyl sulfone. This metal-free synthesis approach demonstrates the compound's utility in generating new chemical entities through operationally simple cycloaddition reactions (Das, Dey, & Pathak, 2019).

Propiedades

IUPAC Name |

1-cyclobutyl-4-(2-methoxy-5-methylphenyl)sulfonyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-14-7-8-16(22-2)17(13-14)23(20,21)19-10-4-9-18(11-12-19)15-5-3-6-15/h7-8,13,15H,3-6,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFZEWHQLXHAJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclobutyl-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2530261.png)

methyl}-2-methyl-1H-indole](/img/structure/B2530263.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2530266.png)

![N-(3,4-dimethylphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2530271.png)

![1-[4-(2-Cyclopropyl-1,3-thiazol-4-yl)benzoyl]-4-methylpiperidine](/img/structure/B2530272.png)

![2-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530273.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2530279.png)